1-(4-Nitrophenyl)cyclobutanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOHTGSVQASAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Nitrophenyl Cyclobutanecarbonitrile and Analogues
Direct Synthetic Routes to 1-(4-Nitrophenyl)cyclobutanecarbonitrile
Direct synthesis primarily involves the introduction of the nitro group onto the aromatic ring of a precursor molecule, 1-phenylcyclobutanecarbonitrile (B76354). This approach is efficient as it builds upon a readily accessible starting material.
Nitration of 1-Phenylcyclobutanecarbonitrile and Mechanistic Considerations
The most straightforward method for synthesizing this compound is through the electrophilic aromatic substitution of 1-phenylcyclobutanecarbonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk
Mechanism: The reaction proceeds via the classical mechanism for aromatic nitration. youtube.comyoutube.com
Formation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukyoutube.commasterorganicchemistry.com
Electrophilic Attack: The π-electron system of the benzene (B151609) ring in 1-phenylcyclobutanecarbonitrile acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.commasterorganicchemistry.com
Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly attached nitro group. This restores the aromatic π-system, yielding the final product. youtube.comyoutube.com
Regioselectivity: The position of the incoming nitro group is directed by the substituents already present on the benzene ring. In 1-phenylcyclobutanecarbonitrile, there are two competing directing effects:
The Cyclobutanecarbonitrile (B1293925) Group: This substituent as a whole influences the regiochemistry. The alkyl portion (cyclobutane) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the cyano (-CN) group is a deactivating group and a meta-director.
Dominant Effect: In this case, the activating, ortho, para-directing effect of the alkyl group attached to the ring is generally more influential than the deactivating, meta-directing effect of the nitrile group, which is separated from the ring by a quaternary carbon. The formation of the para-isomer is often favored over the ortho-isomer due to steric hindrance from the bulky cyclobutane (B1203170) group. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and selectivity of the nitration reaction are highly dependent on the reaction conditions. Optimization is crucial to maximize the yield of the desired p-nitro isomer and minimize the formation of unwanted byproducts, such as other isomers or dinitrated compounds. nih.gov
Key parameters for optimization include:
Temperature: Nitration reactions are highly exothermic. nih.gov Maintaining a controlled temperature, typically not exceeding 50°C, is essential to prevent over-nitration and the formation of multiple nitro groups on the aromatic ring. chemguide.co.uk
Acid Ratio: The ratio of sulfuric acid to nitric acid (the "mixed acid") is critical. wikipedia.org A higher concentration of sulfuric acid increases the rate of nitronium ion formation, driving the reaction forward. nih.gov However, excessively harsh conditions can lead to degradation or unwanted side reactions.
Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material but short enough to prevent the formation of byproducts. Continuous monitoring of the reaction progress, for instance by thin-layer chromatography (TLC), is often employed.
| Parameter | Condition | Rationale and Expected Outcome |
|---|---|---|
| Temperature | Low to moderate (e.g., 0-50°C) | Minimizes formation of dinitrated and other byproducts, enhancing selectivity for the mono-nitro product. chemguide.co.uknih.gov |
| Mixed Acid Composition | Excess concentrated H₂SO₄ | Ensures complete generation of the nitronium ion (NO₂⁺) electrophile, promoting a higher reaction rate. masterorganicchemistry.com |
| Reaction Time | Monitored (e.g., 1-4 hours) | Optimizes conversion of the starting material while preventing product degradation or further reaction. nih.gov |
| Addition Method | Slow, dropwise addition of substrate to mixed acid | Allows for better temperature control of the exothermic reaction, improving safety and selectivity. |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect routes focus on first constructing the core cyclobutane structure and then elaborating it to introduce the necessary functional groups. These methods offer versatility in creating analogues with different substitution patterns.
Construction of the Cyclobutane Core
The formation of the four-membered cyclobutane ring is a cornerstone of these synthetic strategies. Various methods have been developed for this purpose, with cycloaddition reactions being particularly prominent. kib.ac.cnnih.gov
The [2+2] cycloaddition is a powerful and widely used method for synthesizing cyclobutane rings. kib.ac.cnresearchgate.netnih.gov This reaction involves the joining of two molecules containing double bonds (alkenes) to form a four-membered ring. These reactions can be initiated by heat or light (photochemically). kib.ac.cn
Mechanism: The mechanism can vary, proceeding through either a concerted or a stepwise pathway involving a diradical or dipolar intermediate, depending on the substrates and reaction conditions. ru.nl
Applications: This method is highly versatile and has been used in the total synthesis of numerous complex natural products containing cyclobutane motifs. kib.ac.cnnih.gov For instance, the cycloaddition of a substituted styrene (B11656) with an appropriate ketene (B1206846) or alkene derivative could be envisioned as a route to the 1-phenylcyclobutane skeleton.
| [2+2] Cycloaddition Type | Reactants | Typical Conditions | Key Features |
|---|---|---|---|
| Photochemical Cycloaddition | Two alkene molecules | UV light | Proceeds via an excited state; useful for simple alkenes. |
| Thermal Cycloaddition | Ketene + Alkene | Heat | Ketenes are highly reactive and readily undergo [2+2] cycloadditions. |
| Catalyzed Cycloaddition | Alkene + Allene | Lewis Acid or Transition Metal Catalyst | Allows for asymmetric synthesis and control over stereochemistry. nih.govru.nl |
An alternative approach begins with a pre-formed cyclobutane ring, such as cyclobutanone (B123998). This ketone can then be converted into the desired nitrile-containing structure. The Strecker synthesis, traditionally used for creating α-amino acids, provides a relevant framework for this transformation. wikipedia.orgorganic-chemistry.org
The classical Strecker synthesis involves a one-pot, three-component reaction between a ketone, ammonia (B1221849), and a cyanide source (like hydrogen cyanide or sodium cyanide). wikipedia.orgmasterorganicchemistry.com
Application to Cyclobutanone:
Imine Formation: Cyclobutanone reacts with ammonia to form a cyclobutyl imine intermediate. masterorganicchemistry.com
Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form 1-aminocyclobutanecarbonitrile. organic-chemistry.orgmasterorganicchemistry.com
This aminonitrile is a versatile intermediate. While not directly leading to this compound, it serves as a key precursor. The amino group could be chemically transformed or replaced to introduce the 4-nitrophenyl moiety through multi-step synthetic sequences, such as a Sandmeyer reaction followed by nitration. This pathway highlights the utility of cyclobutanone as a foundational building block for more complex cyclobutane derivatives. researchgate.net
Introduction of Nitrile and Nitrophenyl Functionalities
Once the cyclobutane scaffold is constructed, the subsequent introduction of the nitrile and nitrophenyl groups is required to complete the synthesis of this compound.
Cyanation Strategies for Nitrile Group Incorporation
The incorporation of a nitrile (–C≡N) functional group is a fundamental transformation in organic synthesis. wikipedia.org Several strategies can be employed:
Nucleophilic Substitution : The Kolbe nitrile synthesis, a classic method, involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.orgchemguide.co.uk This SN2 reaction requires heating the alkyl halide (e.g., a bromocyclobutane (B1266235) derivative) with a cyanide solution in an alcohol solvent. chemguide.co.uklibretexts.org Careful control of conditions is necessary to avoid side reactions, especially hydrolysis if water is present. chemguide.co.uk
Dehydration of Amides : Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P4O10) or thionyl chloride (SOCl2). wikipedia.orglibretexts.org This method is effective but requires the prior synthesis of the corresponding cyclobutanecarboxamide.
From Aldehydes and Ketones : Aldehydes and ketones can be converted into cyanohydrins (hydroxynitriles) by reaction with hydrogen cyanide (HCN). chemguide.co.uklibretexts.org While this is a common method, it would require further steps to remove the hydroxyl group to achieve the target structure.
Modern Catalytic Methods : Contemporary approaches include palladium- or nickel-catalyzed cyanation reactions. researchgate.net These methods often use less toxic cyanide sources, such as zinc cyanide (Zn(CN)2), and can proceed under milder conditions with a broad tolerance for other functional groups. researchgate.net For instance, nickel-catalyzed cyanation of alkyl chlorides or bromides offers an efficient route to various alkyl nitriles. researchgate.net
Electrophilic Aromatic Nitration on Cyclobutane-Substituted Aromatics
The final step in synthesizing the target compound is the introduction of a nitro (–NO2) group onto the phenyl ring attached to the cyclobutane core. This is typically achieved through electrophilic aromatic substitution. uomustansiriyah.edu.iqmsu.edu
The standard procedure for nitration involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. uomustansiriyah.edu.iqvaia.com
The mechanism proceeds in two main steps:
Attack by the Aromatic Ring : The electron-rich benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com
Deprotonation : A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com
In the context of a cyclobutane-substituted aromatic, the cyclobutyl group acts as a weak electron-donating group. Such alkyl groups are known as ortho-, para-directors. Therefore, the nitration of phenylcyclobutane is expected to yield a mixture of ortho- and para-nitrated products. The para-product, 1-(4-nitrophenyl)cyclobutane, is often favored due to reduced steric hindrance compared to the ortho position. Separation of these isomers would be a necessary subsequent step. Modern nitration methods using reagents like N-nitrosaccharin offer milder conditions and can improve functional group compatibility, which is particularly useful for complex molecules. nih.gov
Advanced Synthetic Techniques and Emerging Methodologies
To overcome the challenges associated with traditional synthetic methods, such as harsh reaction conditions and limited selectivity, advanced techniques are increasingly being employed in the synthesis of complex molecules like this compound.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.org In the synthesis of cyclobutane derivatives, microwave irradiation has been successfully applied to key steps such as Diels-Alder cycloadditions and vinyl cyclobutane rearrangements. organic-chemistry.org For instance, a vinyl cyclobutane rearrangement to form the antiviral agent ageliferin (B1246841) was achieved in just one minute under microwave irradiation at 195 °C, a transformation that failed under conventional heating at the same temperature. organic-chemistry.org This highlights the potential for non-thermal microwave effects that can influence reaction pathways and outcomes.
Solid-State Photodimerization for Functionalized Cyclobutanes
Solid-state [2+2] photodimerization is a powerful technique for synthesizing cyclobutanes with a high degree of stereochemical control. nih.gov This method relies on the topochemical principle, where the arrangement of reactant molecules in the crystal lattice dictates the stereochemistry of the product. acs.orgacs.org When alkenes are packed in a suitable "face-to-face" orientation in the solid state, irradiation with UV light can lead to the formation of a specific cyclobutane isomer, often with near-perfect selectivity. nih.govmdpi.com
This technique offers several advantages:
High Selectivity : It can produce a single isomer, avoiding the complex mixtures often obtained from solution-phase reactions. mdpi.com
Predictability : The product's stereochemistry can be predicted if the crystal structure of the starting material is known.
Solvent-Free : As a solid-state reaction, it is inherently a green chemistry approach.
Researchers have utilized this method to "freeze" specific conformations of precursor molecules during crystallization and then "transfer" this conformational information to the cyclobutane product upon photodimerization. mdpi.com This allows for the selective and predictable formation of specific isomers that may be difficult to access through other synthetic routes. mdpi.com
| Technique | Principle | Key Advantages | Relevant Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid and efficient heating of reactions using microwave irradiation. organic-chemistry.org | Drastically reduced reaction times, improved yields, potential for unique reactivity. organic-chemistry.org | Accelerating ring-forming reactions like Diels-Alder and rearrangements. organic-chemistry.org |
| Solid-State Photodimerization | [2+2] cycloaddition of alkenes in the crystalline state, controlled by molecular packing. nih.govacs.org | Exceptional stereocontrol, formation of single isomers, solvent-free conditions. mdpi.com | Stereoselective synthesis of specific cyclobutane isomers from pre-organized precursors. mdpi.com |
Lewis Acid Promoted Cycloadditions in Cyclobutane Synthesis
The construction of the cyclobutane core, a motif of significant interest in medicinal chemistry and materials science, is often approached through cycloaddition reactions. Among these, [2+2] cycloadditions are a direct and atom-economical method. The efficacy of these reactions can be substantially enhanced through the use of Lewis acids, which act as catalysts to increase reaction rates, yields, and, notably, to control stereoselectivity. Lewis acids achieve this by coordinating to one of the reacting partners, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the cycloaddition process. This section will delve into the application of Lewis acid-promoted cycloadditions for the synthesis of cyclobutane derivatives, with a conceptual focus on pathways applicable to the formation of this compound and its analogues.
One of the key advantages of employing Lewis acids in [2+2] cycloadditions is the ability to overcome the high activation barriers often associated with thermal cycloadditions, particularly with unactivated alkenes. Compared to traditional thermal conditions, Lewis acid-promoted reactions offer several benefits, including increased reactivity, higher yields, and improved diastereoselectivity. nih.govacs.org In some cases, an inversion of the diastereoselectivity observed in thermal reactions has been reported, highlighting the profound influence of the Lewis acid on the transition state geometry. nih.gov
A variety of Lewis acids have been successfully employed in these transformations, with the choice of catalyst often depending on the specific substrates and desired outcome. Common Lewis acids include aluminum-based reagents such as ethylaluminum dichloride (EtAlCl₂) and trimethylaluminum (B3029685) (Me₃Al), as well as other metal halides and triflates. For instance, EtAlCl₂ has been identified as an effective reagent for promoting the cycloaddition of various ketenes with alkenes. nih.gov
A significant advancement in this area is the development of methodologies that allow for the in situ generation of unstable reactants, such as monosubstituted aryl ketenes, in the presence of a Lewis acid. This approach circumvents issues related to reactant decomposition and dimerization, expanding the scope of feasible cycloadditions. nih.gov
While direct synthesis of this compound via a Lewis acid-catalyzed [2+2] cycloaddition of 4-nitrostyrene (B89597) and acrylonitrile (B1666552) is not extensively detailed in the reviewed literature, the principles can be extrapolated from similar reactions. For example, the Lewis acid-promoted cycloaddition of arylketenes with a variety of alkenes provides a foundational methodology. In a hypothetical synthesis of a precursor to the target molecule, one could envision the reaction of a ketene bearing a 4-nitrophenyl group with a suitable alkene, followed by functional group manipulation to introduce the nitrile.
Detailed research findings from studies on analogous systems provide valuable insights into the reaction parameters and expected outcomes. The following table summarizes representative examples of Lewis acid-promoted [2+2] cycloadditions of arylketenes with different alkenes, showcasing the scope and efficiency of this methodology.
| Entry | Aryl Acid Chloride | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Phenylacetyl chloride | Cyclopentene | Me₃Al | 74 | - |
| 2 | Phenylacetyl chloride | 1-Hexene | Me₃Al | 65 | 1.5:1 |
| 3 | Phenylacetyl chloride | Allyltrimethylsilane | Me₃Al | 85 | 1.2:1 |
| 4 | 4-Methoxyphenylacetyl chloride | Cyclopentene | Me₃Al | 70 | - |
| 5 | 4-Chlorophenylacetyl chloride | Cyclopentene | Me₃Al | 72 | - |
Data sourced from studies on the Lewis acid-promoted [2+2] cycloaddition of in situ generated arylketenes with alkenes. nih.gov
The data indicates that trimethylaluminum is an effective Lewis acid for these transformations, providing good to excellent yields with a range of substituted arylacetyl chlorides and both cyclic and acyclic alkenes. The diastereoselectivity of the reaction is moderate and can be influenced by the specific substrates used.
Another relevant strategy for the construction of highly substituted cyclobutanes is the ring-opening of bicyclo[1.1.0]butanes (BCBs). Lewis acids can promote the polar strain-release ring-opening of BCBs with various nucleophiles, leading to the formation of 1,1,3-trisubstituted cyclobutanes with high chemo- and diastereoselectivity. nih.gov This method offers an alternative pathway to functionalized cyclobutane cores that could be further elaborated to yield analogues of this compound.
Reactivity Profiles and Mechanistic Investigations of 1 4 Nitrophenyl Cyclobutanecarbonitrile
Reactivity of the Nitrile Functional Group
The nitrile (−C≡N) group is a versatile functional group characterized by a strongly polarized triple bond and an electrophilic carbon atom. libretexts.orgopenstax.org
The carbon atom of the nitrile group in 1-(4-nitrophenyl)cyclobutanecarbonitrile is electrophilic and readily undergoes nucleophilic addition. ucalgary.ca The reaction mechanism is analogous to the nucleophilic addition to a carbonyl group. Strong nucleophiles add directly, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonating the nitrogen atom. ucalgary.ca The presence of the electron-withdrawing 4-nitrophenyl group is expected to increase the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to an unsubstituted phenylcyclobutanecarbonitrile.
Common nucleophilic addition reactions applicable to the nitrile moiety include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile can be hydrolyzed to a carboxylic acid (1-(4-nitrophenyl)cyclobutanecarboxylic acid) via an intermediate amide. openstax.org
Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine ( (1-(4-nitrophenyl)cyclobutyl)methanamine). libretexts.org
Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. wikipedia.org
Table 2: Products of Nucleophilic Addition to the Nitrile Group
| Reagent(s) | Intermediate | Final Product | Product Type |
|---|---|---|---|
| H₂O, H⁺ or OH⁻ | Amide | Carboxylic Acid | Hydrolysis |
| 1. LiAlH₄; 2. H₂O | Imine anion | Primary Amine | Reduction |
This table summarizes the expected outcomes of common nucleophilic addition reactions to the nitrile functional group of this compound.
Derivatization via Nitrile Group Modification (e.g., Hydrolysis, Reduction to Amine, Tetrazole Formation)
The nitrile group (C≡N) in this compound is a versatile functional group that can be chemically transformed into a variety of other functionalities. fiveable.meopenstax.org Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity allows for several key derivatization pathways, including hydrolysis to carboxylic acids, reduction to primary amines, and conversion into tetrazole rings.
Hydrolysis: The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. ebsco.com This transformation can be carried out under either acidic or basic conditions. libretexts.org In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. ebsco.com This process typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. openstax.orglibretexts.org
Reduction to Amine: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. wikipedia.orglibretexts.org A widely used reagent for this transformation is Lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which then undergoes a second hydride addition. openstax.orglibretexts.org Subsequent workup with water yields the primary amine. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney nickel, is another effective method for nitrile reduction. wikipedia.orglibretexts.org
Tetrazole Formation: Nitriles are key precursors for the synthesis of 5-substituted 1H-tetrazoles, which are important heterocyclic compounds in medicinal chemistry. nih.govajgreenchem.com The most common method is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide (NaN₃). nih.govajgreenchem.com This reaction is often catalyzed by zinc salts or other Lewis acids and can be performed in solvents like DMF or even water. ajgreenchem.comorganic-chemistry.org The resulting tetrazole ring is considered a bioisostere for the carboxylic acid group. nih.gov
| Reaction Type | Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) | openstax.orgebsco.com |
| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Heat | Carboxylate (-COO⁻) | libretexts.org |
| Reduction (Hydride) | 1. LiAlH₄ in ether 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.orglibretexts.orglibretexts.org |
| Reduction (Catalytic Hydrogenation) | H₂, Pd, Pt, or Ni catalyst | Primary Amine (-CH₂NH₂) | wikipedia.orglibretexts.org |
| Tetrazole Formation | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | 5-substituted 1H-tetrazole | nih.govajgreenchem.comorganic-chemistry.org |
Nitrile as a Building Block in Heterocycle Synthesis
The nitrile functionality is a valuable synthon for the construction of nitrogen-containing heterocyclic rings. nih.gov One of the most prominent examples is the synthesis of tetrazoles. The reaction of the nitrile group in this compound with an azide source, such as sodium azide, leads directly to the formation of a 5-substituted 1H-tetrazole. ajgreenchem.comorganic-chemistry.org This transformation is a [3+2] cycloaddition reaction and provides a direct route to this important class of heterocycles, which are prevalent in pharmaceuticals. nih.govnih.gov
The mechanism of tetrazole formation involves the addition of the azide ion to the nitrile. nih.gov Electron-withdrawing groups on the nitrile, such as the 4-nitrophenyl group, can facilitate this reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov
Beyond tetrazoles, the nitrile group can participate in the synthesis of other heterocycles. For instance, cyclocondensation reactions involving the nitrile and a suitable dicarbonyl compound or its equivalent can lead to the formation of various substituted pyridines, pyrimidines, or other nitrogen-containing ring systems, demonstrating the versatility of the nitrile as a key building block in synthetic organic chemistry.
Reactivity of the 4-Nitrophenyl Moiety
Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring
The 4-nitrophenyl group of the molecule is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org However, the nitro group (-NO₂) has a profound influence on the reactivity of the aromatic ring. It is a powerful electron-withdrawing group, which deactivates the ring towards attack by electrophiles. numberanalytics.comyoutube.com This deactivation occurs because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards positively charged electrophiles. youtube.com
Due to these electronic effects, any further electrophilic substitution on the 4-nitrophenyl ring will be significantly slower than on benzene (B151609) itself. wikipedia.org The directing effect of the nitro group must also be considered. The nitro group is a meta-director. numberanalytics.compearson.com It deactivates the ortho and para positions more than the meta position. Consequently, when an electrophilic substitution reaction does occur, the incoming electrophile will be directed primarily to the positions meta to the nitro group (i.e., the 2- and 6- positions relative to the cyclobutanecarbonitrile (B1293925) substituent).
Nucleophilic Behavior of the Nitro Group in Electron-Deficient Systems
While the nitro group itself is not typically considered a nucleophile, the 4-nitrophenyl moiety as a whole is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus a good electrophile. libretexts.org This effect is particularly pronounced for positions ortho and para to the nitro group.
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. wikipedia.org The nitro group plays a crucial role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In some cases, particularly on highly electron-deficient rings, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. stackexchange.com
Reduction of the Nitro Group to Amino Functionality
The reduction of the aromatic nitro group to a primary amino group (-NH₂) is a fundamental and highly useful transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A wide array of reagents and conditions can accomplish this reduction.
Common methods can be broadly categorized into two groups: catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.com
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice and is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other catalysts like platinum (Pt) or Raney nickel are also commonly employed. masterorganicchemistry.comwikipedia.org
Metal/Acid Reductions : The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective in the presence of other reducible functional groups. commonorganicchemistry.com
The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible groups, like the nitrile, are present in the molecule. organic-chemistry.orgcalvin.edu
| Reagent System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon | Highly efficient, but may also reduce other functional groups (e.g., alkenes, nitriles). | commonorganicchemistry.com |
| Fe / HCl or AcOH | Iron metal in acidic medium | Classic, inexpensive, and often chemoselective for the nitro group. | masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ / HCl | Tin(II) chloride in hydrochloric acid | Mild conditions, can be selective in the presence of other reducible groups. | commonorganicchemistry.com |
| Zn / HCl or AcOH | Zinc metal in acidic medium | Effective reducing agent. Excess zinc can lead to further reduction to hydrazines. | masterorganicchemistry.comwikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. | wikipedia.org |
Intermolecular and Intramolecular Reaction Dynamics
The reaction dynamics of this compound are governed by the interplay of its constituent functional groups. Intermolecularly, the molecule presents several sites for interaction. The electron-deficient π-system of the 4-nitrophenyl ring can participate in stacking interactions with other aromatic systems. The nitrile group's electrophilic carbon is a target for intermolecular attack by various nucleophiles, leading to the derivatizations discussed previously. openstax.org Similarly, the acidic α-proton on the cyclobutane (B1203170) ring could potentially be removed by a strong base, generating a carbanion that can act as a nucleophile in intermolecular reactions.
Kinetic studies on similar structures, such as 1-nitro-1-(4-nitrophenyl)alkanes, reveal that reactions involving proton transfer from the carbon adjacent to the nitrophenyl ring can be significantly influenced by steric hindrance and exhibit large kinetic isotope effects. rsc.org The hydrolysis of related p-nitrophenyl esters and glycosides has also been studied extensively, showing complex pH-dependent mechanisms that can range from unimolecular dissociation to bimolecular attack by water or hydroxide. amazonaws.comdiva-portal.orgsemanticscholar.org These studies highlight the potent electron-withdrawing effect of the p-nitrophenyl group in facilitating nucleophilic attack and stabilizing anionic intermediates.
Intramolecularly, the molecule's dynamics would involve the conformational flexibility of the cyclobutane ring. While specific studies on this molecule are not prevalent, the cyclobutane ring is known to exist in a puckered conformation. Interactions between the bulky 4-nitrophenyl and nitrile groups could influence the preferred conformation and the barrier to ring flipping. Potential intramolecular reactions, though less common, could be envisioned under specific conditions, for instance, if the nitro group were reduced to an amine, which could then potentially interact with the nitrile group.
Chemoselectivity in Multifunctional Systems
The study of chemoselectivity in molecules such as this compound is fundamental to its application in organic synthesis. The distinct electronic nature of the nitrile and nitro groups, coupled with the strained cyclobutane ring, allows for a range of potential reactions. Research in this area aims to identify conditions and reagents that can selectively target one functional group while leaving the others intact.
For instance, the reduction of the nitro group to an amine is a common transformation. However, in the presence of a nitrile, which can also be reduced, achieving high chemoselectivity is paramount. Various reducing agents can be employed, and their choice is critical in determining the reaction's outcome.
| Reagent | Target Functional Group | Potential Outcome |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro and/or Nitrile | Reduction to amine and/or primary amine |
| Transfer Hydrogenation (e.g., Hantzsch ester) | Nitro | Selective reduction to amine |
| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Nitrile and/or Nitro | Reduction to primary amine and/or other reduced forms |
This table presents a generalized overview of potential chemoselective reductions. Specific reaction conditions significantly influence the outcome.
The cyclobutane ring itself can participate in ring-opening reactions under certain conditions, such as thermal or photochemical activation, or through transition-metal catalysis. The interplay between the reactivity of the ring and the functional groups is an active area of investigation. The electron-withdrawing nature of the 4-nitrophenyl group can influence the stability and reactivity of the cyclobutane ring, potentially facilitating specific modes of ring-opening or rearrangement.
Influence of Substituent Effects on Reaction Pathways
The electronic properties of the this compound system are heavily influenced by the powerful electron-withdrawing nature of the para-nitro group. This substituent exerts a strong -I (inductive) and -M (mesomeric) effect, which significantly impacts the electron density distribution across the molecule and, consequently, its reactivity.
The primary influence of the nitro group is the pronounced polarization of the aromatic ring, which in turn affects the benzylic carbon of the cyclobutane ring. This electronic pull can stabilize anionic intermediates at the benzylic position, potentially facilitating reactions that involve the deprotonation of the C-H bond adjacent to the nitrile and phenyl groups.
To systematically study these effects, a series of analogues with different substituents at the para-position of the phenyl ring can be synthesized and their reaction kinetics and pathways compared.
| Substituent (X) | Hammett Constant (σₚ) | Expected Effect on Reaction Rate (relative to H) |
| -NO₂ | +0.78 | Significant rate enhancement for nucleophilic attack |
| -CN | +0.66 | Rate enhancement |
| -Cl | +0.23 | Moderate rate enhancement |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Rate decrease |
| -OCH₃ | -0.27 | Significant rate decrease |
This table provides a predictive framework based on Hammett constants for a hypothetical nucleophilic aromatic substitution or a reaction involving the benzylic position. Experimental verification is required.
Mechanistic investigations often employ kinetic studies, isotopic labeling, and computational modeling to probe the transition states and intermediates of reactions involving this compound. For example, kinetic isotope effect (KIE) studies can reveal the extent of bond-breaking in the rate-determining step of a reaction, providing insight into the mechanism. The strong electronic perturbation by the nitro group is expected to have a profound impact on the energy landscape of various reaction pathways, making such studies particularly informative.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclobutane (B1203170) ring.
The protons on the 4-nitrophenyl group are anticipated to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. This is due to the strong electron-withdrawing effect of the nitro group, which deshields the aromatic protons. The protons ortho to the nitro group would resonate at a higher frequency compared to the protons meta to it.
The cyclobutane ring protons are expected to resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. docbrown.info The exact chemical shifts and splitting patterns of these protons can be complex due to the rigid nature of the four-membered ring and the presence of a quaternary carbon, leading to multiple non-equivalent protons. The protons on the carbons adjacent to the quaternary carbon will likely show complex multiplets due to coupling with each other.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to NO₂) | ~8.2 | Doublet |
| Aromatic (meta to NO₂) | ~7.7 | Doublet |
| Cyclobutane | 1.5 - 3.0 | Multiplets |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would display signals corresponding to the aromatic carbons, the cyclobutane carbons, the nitrile carbon, and the quaternary carbon.
The aromatic carbons are expected to resonate in the range of δ 120-150 ppm. The carbon bearing the nitro group and the carbon attached to the cyclobutane ring will be significantly deshielded. The nitrile carbon (C≡N) typically appears in the range of δ 115-125 ppm. libretexts.org The quaternary carbon of the cyclobutane ring, attached to both the phenyl ring and the nitrile group, will also be deshielded. The other carbons of the cyclobutane ring are expected to appear in the upfield region, typically between δ 20-40 ppm. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ (Aromatic) | ~147 |
| C-H (Aromatic) | 124-129 |
| C-quaternary (Aromatic) | ~145 |
| C≡N (Nitrile) | 115-125 |
| C-quaternary (Cyclobutane) | 40-50 |
| CH₂ (Cyclobutane) | 20-40 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would show characteristic bands for the nitro group (NO₂), the nitrile group (C≡N), the aromatic ring, and the cyclobutane ring. libretexts.org
The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. researchgate.netdoi.org The nitrile group shows a characteristic stretching vibration in the region of 2220-2260 cm⁻¹. researchgate.net This band is often of medium intensity in the IR spectrum but can be strong in the Raman spectrum. chemicalbook.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. ualberta.ca The aliphatic C-H stretching vibrations of the cyclobutane ring would be observed just below 3000 cm⁻¹.
Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220-2260 |
| Nitro (NO₂) | Asymmetric Stretching | ~1520 |
| Nitro (NO₂) | Symmetric Stretching | ~1350 |
| Aromatic C=C | Stretching | 1400-1600 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound is expected to result in characteristic absorption bands in the UV-Vis spectrum.
Aromatic nitro compounds typically display two main absorption bands. science-softcon.de One is a high-intensity band (π→π* transition) usually below 300 nm, and the other is a lower intensity band (n→π* transition) at longer wavelengths, which may be obscured by the more intense band. researchgate.netemerginginvestigators.org For compounds containing a 4-nitrophenyl group, a strong absorption maximum is often observed around 270-280 nm. researchgate.net The presence of the cyclobutanecarbonitrile (B1293925) substituent may cause a slight shift in the absorption maximum compared to simpler nitrophenyl compounds.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Transition | Expected Wavelength (λₘₐₓ, nm) |
| π→π | ~270-280 |
| n→π | >300 (low intensity) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . calpaclab.com
In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 202. The fragmentation of this ion would likely involve the loss of small, stable molecules or radicals. libretexts.orgchemguide.co.uk Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 156) and NO (m/z 172). nih.gov The cyclobutane ring could undergo fragmentation, potentially losing ethene (C₂H₄), leading to a fragment at m/z 174. Cleavage of the bond between the cyclobutane ring and the phenyl ring could also occur. rsc.orgnih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z |
| [M]⁺ | 202 |
| [M - NO₂]⁺ | 156 |
| [M - NO]⁺ | 172 |
| [M - C₂H₄]⁺ | 174 |
| [C₆H₄NO₂]⁺ | 122 |
| [C₅H₆CN]⁺ | 80 |
X-ray Crystallography for Solid-State Structural Determination
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in chemical characterization, employed to determine the mass fractions of the constituent elements within a sample. For a newly synthesized compound such as this compound, this analysis serves as a fundamental verification of its empirical and molecular formula, thereby confirming its atomic composition and purity. The technique quantitatively measures the amount of carbon (C), hydrogen (H), and nitrogen (N), with the results being compared against theoretically calculated values derived from the compound's proposed molecular formula.
The molecular formula for this compound is established as C₁₁H₁₀N₂O₂. calpaclab.com Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be precisely calculated. For a sample to be considered analytically pure, the experimentally determined values from elemental analysis should align closely with these calculated percentages. The generally accepted tolerance for agreement between found and calculated values is within ±0.4%, a standard that confirms the sample's identity and high degree of purity. nih.gov
Below is a comparison of the theoretical elemental composition of this compound.
| Element | Symbol | Calculated (%) |
|---|---|---|
| Carbon | C | 65.34 |
| Hydrogen | H | 4.99 |
| Nitrogen | N | 13.86 |
The congruence of experimental data with these calculated values would provide strong evidence for the successful synthesis and isolation of this compound, validating its assigned chemical structure.
Computational Chemistry and Theoretical Modeling of 1 4 Nitrophenyl Cyclobutanecarbonitrile
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-nitrophenyl group, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the cyano group, making these regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Localization | Implied Reactivity |
| HOMO | 4-Nitrophenyl ring | Electron donation in reactions |
| LUMO | Nitro (NO2) and Cyano (CN) groups | Susceptible to nucleophilic attack |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (typically colored blue) are likely to be found around the hydrogen atoms of the phenyl ring and the cyclobutane (B1203170) ring, suggesting these areas are susceptible to nucleophilic interactions.
DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectra. For this compound, electronic transitions are expected to involve the π-system of the nitrophenyl group.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the calculation of nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ). This can help in the assignment of ¹H and ¹³C NMR signals.
DFT provides a range of reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the principles of conceptual DFT and offer insights into global and local reactivity.
Table 2: Key DFT-Based Reactivity Descriptors
| Descriptor | Definition | Significance for this compound |
| Chemical Potential (μ) | The negative of electronegativity. | Indicates the tendency of the molecule to lose electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |
| Global Softness (S) | The inverse of chemical hardness. | A higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher value indicates a stronger electrophile. |
These parameters, along with local reactivity descriptors such as Fukui functions, can pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic reactions, providing valuable mechanistic insights.
Quantum Chemical Calculations of Strain Energy and Conformational Analysis of Cyclobutane
The cyclobutane ring in this compound possesses inherent ring strain due to deviations from ideal sp³ bond angles (109.5°) to approximately 90°. slideshare.net This strain energy influences the molecule's stability and reactivity. rsc.org Quantum chemical calculations can quantify this strain energy. The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.org The barrier to ring inversion in cyclobutane is low. slideshare.net
Computational methods can be used to perform a detailed conformational analysis to identify the most stable puckered conformation of the substituted cyclobutane ring and to determine the energy barriers between different conformations. The presence of the bulky 4-nitrophenyl and cyano substituents on the same carbon atom will significantly influence the preferred conformation and the dynamics of ring puckering.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic substitution at the carbon bearing the cyano group or reactions involving the nitro group.
By mapping the potential energy surface, chemists can identify the minimum energy pathways for reactions. A crucial aspect of this is the location and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. diva-portal.org For instance, in a nucleophilic substitution reaction, a transition state would involve the incoming nucleophile, the cyclobutane ring, and the leaving group. nih.govresearchgate.netresearchgate.net The structure and energy of this transition state can be precisely calculated, providing deep insights into the reaction mechanism.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments. These simulations model the atomic and molecular interactions over time, providing a detailed picture of conformational changes, solvent effects, and thermodynamic properties.
Furthermore, the orientation of the nitro group relative to the phenyl ring is a significant factor in determining the electronic properties of the molecule. researchgate.net MD simulations can track the fluctuations of the dihedral angle between the nitro group and the aromatic ring, providing insights into the conformational preferences and the potential for intramolecular interactions. acs.orgresearchgate.net
Table 1: Simulated Torsional Angle Fluctuation of the Nitro Group in this compound
| Simulation Time (ps) | Dihedral Angle (degrees) |
| 0 | 5.2 |
| 10 | -8.9 |
| 20 | 12.5 |
| 30 | -3.4 |
| 40 | 7.8 |
| 50 | -15.1 |
| 60 | 2.3 |
| 70 | 9.6 |
| 80 | -6.7 |
| 90 | 11.0 |
| 100 | -1.5 |
Note: This data is representative and based on typical fluctuations observed in similar nitroaromatic compounds.
The solvent environment plays a crucial role in the dynamic behavior of this compound. MD simulations in explicit solvent models, such as water or organic solvents, can reveal how solvent molecules interact with the solute, influencing its conformation and stability. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation.
Non-Linear Optical (NLO) Properties Prediction and Analysis
The presence of a strong electron-donating group (the cyclobutanecarbonitrile (B1293925) moiety, through inductive effects) and a strong electron-withdrawing group (the nitro group) attached to a π-conjugated system (the phenyl ring) suggests that this compound is a promising candidate for non-linear optical (NLO) applications. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and analyze the NLO properties of such molecules. researchgate.netresearchgate.netsmf.mx
The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. These properties are related to the molecule's ability to alter the properties of light passing through it. For this compound, the intramolecular charge transfer from the phenyl ring to the nitro group upon excitation is the primary origin of its NLO response. nih.govresearchgate.net
Theoretical calculations can provide valuable data on the components of the hyperpolarizability tensor, allowing for a detailed analysis of the structure-property relationships. By systematically modifying the structure, for instance, by changing the substituents on the phenyl ring or altering the cyclobutane moiety, computational studies can guide the design of new molecules with enhanced NLO properties. nih.gov
Table 2: Predicted Non-Linear Optical Properties of this compound (Calculated using DFT)
| Property | Value |
| Dipole Moment (μ) | 6.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 150 x 10⁻³⁶ esu |
Note: These values are theoretical predictions based on calculations for structurally similar molecules like p-nitroaniline and are intended to be illustrative. worldscientific.com
High-Pressure Theoretical Studies (e.g., Equations of State)
Theoretical studies of this compound under high pressure can provide fundamental insights into its structural stability, phase transitions, and changes in electronic properties. By applying computational methods to simulate the effects of pressure, it is possible to construct an equation of state (EOS) for the material, which describes the relationship between its pressure, volume, and temperature. wikipedia.orgprinceton.eduiitd.ac.inscribd.com
Furthermore, high pressure can influence the electronic properties of the molecule. The energy levels of the molecular orbitals can shift under compression, which may lead to changes in the NLO properties or even chemical reactivity. Theoretical calculations can model these effects and provide a deeper understanding of the behavior of this compound in extreme environments. bohrium.com
Table 3: Hypothetical Equation of State Data for Crystalline this compound
| Pressure (GPa) | Relative Volume (V/V₀) |
| 0 | 1.000 |
| 1 | 0.925 |
| 2 | 0.860 |
| 3 | 0.805 |
| 4 | 0.758 |
| 5 | 0.717 |
| 6 | 0.681 |
| 7 | 0.649 |
| 8 | 0.621 |
| 9 | 0.596 |
| 10 | 0.573 |
Note: This data is a hypothetical representation of the expected compressional behavior of a molecular crystal and is not based on direct experimental or computational results for this specific compound.
Stereochemistry and Regiochemistry in 1 4 Nitrophenyl Cyclobutanecarbonitrile Research
Stereoisomerism and Enantioselective Synthesis Approaches
1-(4-Nitrophenyl)cyclobutanecarbonitrile possesses a single stereocenter at the C1 position of the cyclobutane (B1203170) ring, which is a quaternary carbon bonded to a 4-nitrophenyl group, a nitrile group, and two methylene (B1212753) groups of the cyclobutane ring. Consequently, the molecule can exist as a pair of enantiomers. The synthesis of this compound as a single enantiomer presents a considerable challenge due to the difficulty in creating sterically congested quaternary stereocenters with high enantioselectivity.
The enantioselective construction of such centers is a significant focus in asymmetric catalysis. nih.gov Methodologies for the enantioselective synthesis of cyclobutane derivatives often involve [2+2] cycloaddition reactions. chemistryviews.org For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed for the synthesis of enantioenriched cyclobutanes. chemistryviews.org These reactions often require the use of chiral catalysts, such as iridium complexes with chiral phosphoramidite-based ligands, to control the stereochemical outcome. chemistryviews.org
Another approach to creating chiral centers bearing a nitrile group is through the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with suitable acceptors, catalyzed by chiral metal complexes. nih.gov While not applied directly to the synthesis of this compound, this strategy highlights a potential pathway for the enantioselective formation of the C-CN bond.
Table 1: Examples of Enantioselective Synthesis of Substituted Cyclobutanes
| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Visible-light-induced [2+2] cycloaddition | [Ir(cod)Cl]₂ with chiral phosphoramidite (B1245037) ligand | Oxa- nih.govchemistryviews.org-bicyclic heptanes | Excellent enantioselectivities |
| Sulfa-Michael addition to cyclobutenes | Chiral chinchona-based squaramide | Thio-substituted cyclobutanes | up to 99.7:0.3 er |
Data extrapolated from analogous systems.
Diastereoselectivity in Cycloaddition and Ring-Opening Reactions
While this compound itself does not have diastereomers, the principles of diastereoselectivity are crucial when considering reactions that could introduce a second stereocenter on the cyclobutane ring. For example, functionalization of the cyclobutane ring at a different position would lead to diastereomeric products.
The diastereoselectivity of reactions on cyclobutane rings is often influenced by the steric and electronic nature of the existing substituents. In the case of this compound, the bulky 4-nitrophenyl group would be expected to direct incoming reagents to the opposite face of the ring, leading to the preferential formation of the trans diastereomer.
Research on the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes provides a relevant analogy. nih.gov In these reactions, the ring-opening of the bicyclobutane scaffold leads to the formation of 1,1,3-trisubstituted cyclobutanes with good to excellent diastereoselectivity. nih.gov The stereochemical outcome is often thermodynamically controlled, with isomerization to the more stable syn-isomer occurring during purification. nih.gov This suggests that reactions involving the formation of a substituted cyclobutane ring can be highly diastereoselective.
Table 2: Diastereoselectivity in the Synthesis of Substituted Cyclobutanes from Bicyclo[1.1.0]butanes
| Substrate | Reagents | Product | Diastereomeric Ratio (dr) |
| Bicyclo[1.1.0]butan-1-yl(naphthalen-2-yl)methanone | tBuONO, TEMPO | 1,1,3-trisubstituted cyclobutane | 5.3:1 |
| 2,4-disubstituted phenyl keto-BCB | tBuONO, TEMPO | 1,3-nitrooxygenated product | 10:1 |
| Thiophene-substituted BCB | tBuONO, TEMPO | 1,3-nitrooxygenated product | 16:1 |
Data from a study on the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. nih.gov
Influence of Substituent Positioning on Molecular Architecture and Reactivity
The positioning of the 4-nitrophenyl and nitrile groups at the same carbon atom (C1) significantly influences the molecular architecture and reactivity of the compound. The C1 carbon is a neopentyl-like quaternary center, which imparts considerable steric hindrance. This steric bulk can affect the conformational flexibility of the cyclobutane ring and can influence the rates and stereochemical outcomes of reactions at other positions on the ring.
The electronic properties of the substituents also play a critical role. The 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group. This electronic effect can influence the reactivity of the cyclobutane ring and the nitrile group. For instance, the electron-withdrawing nature of the aryl group could affect the acidity of the protons on the adjacent methylene carbons of the cyclobutane ring.
Theoretical studies on the conrotatory electrocyclic ring-opening of substituted cyclobutenes have shown that substituents can have a significant effect on reaction rates and stereoselectivities. nih.gov While this is a different reaction type, it illustrates the principle that substituents on a four-membered ring can exert strong stereoelectronic control. In these studies, donor substituents were found to prefer an outward rotation, while strong acceptor substituents favored an inward rotation during the ring-opening process. nih.gov This highlights the potential for the 4-nitrophenyl group to influence the stereochemical course of reactions involving the cyclobutane ring of this compound.
Resolution of Stereoisomers and Chiral Synthesis Strategies
Given that this compound is a chiral molecule, the separation of its enantiomers from a racemic mixture is a key consideration for stereochemical studies and for applications where a single enantiomer is required. The most common method for resolving a racemic mixture is through the formation of diastereomeric salts by reaction with a chiral resolving agent. wikipedia.org For a nitrile-containing compound, this would likely involve a transformation of the nitrile to a group that can form a salt, such as a carboxylic acid or an amine, followed by reaction with a chiral acid or base.
Alternatively, chiral chromatography can be employed for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
A more efficient approach to obtaining a single enantiomer is through chiral synthesis, where the desired stereocenter is created with a specific configuration. As discussed in section 6.1, this could involve asymmetric catalysis. Another strategy is the use of a chiral auxiliary, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.
The resolution of aminonitriles has been reported through the formation of diastereomeric salts with optically active acids, such as tartaric acid. google.com This process can be enhanced by in situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. google.com This approach could potentially be adapted for the resolution of a derivative of this compound.
Table 3: Common Chiral Resolving Agents
| Resolving Agent Type | Examples | Target Functional Group |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Amines |
| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (-)-Strychnine | Carboxylic acids |
| Chiral Alcohols | (-)-Menthol | Carboxylic acids (via ester formation) |
General examples of chiral resolving agents. wikipedia.org
Synthetic Utility and Applications of 1 4 Nitrophenyl Cyclobutanecarbonitrile As a Chemical Synthon
Building Block for Complex Polycyclic and Heterocyclic Systems
There is currently no available scientific literature detailing the use of 1-(4-Nitrophenyl)cyclobutanecarbonitrile as a building block for the synthesis of complex polycyclic or heterocyclic systems. The inherent ring strain of the cyclobutane (B1203170) moiety, combined with the electronic properties imparted by the nitro and cyano groups, theoretically allows for a variety of ring-opening or rearrangement reactions that could lead to such complex scaffolds. However, no specific examples or methodologies have been reported.
Precursor in the Synthesis of Functionalized Cyclobutane Derivatives
Similarly, research outlining the role of This compound as a precursor for functionalized cyclobutane derivatives is absent from the current body of scientific literature. The nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group could be reduced to an aniline (B41778) derivative. These transformations would yield highly functionalized cyclobutane rings that could serve as valuable intermediates. Nevertheless, specific studies demonstrating these synthetic pathways have not been documented.
Role in the Development of Nitrogen-Containing Organic Molecules
The presence of two nitrogen atoms in This compound positions it as a potential precursor for a variety of nitrogen-containing organic molecules. The nitrile and nitro functionalities offer distinct reactive handles for the introduction of further nitrogen-based groups or for the construction of nitrogen-containing heterocycles. However, a thorough review of the literature did not yield any studies that have specifically utilized this compound for such purposes.
Contribution to the Synthesis of Advanced Intermediates in Organic Chemistry
While its structure suggests potential as an advanced intermediate, there is no documented evidence of This compound being employed in this capacity in multi-step organic syntheses. Advanced intermediates are critical components in the synthesis of complex target molecules, such as pharmaceuticals and natural products. The lack of literature on this compound indicates that its potential contributions in this area have yet to be explored or reported.
Applications in Scaffold Diversification and Library Generation
The generation of chemical libraries for drug discovery often relies on the use of versatile scaffolds that can be readily modified. The structure of This compound presents several points for diversification. However, no studies have been published that describe its use in scaffold diversification or in the generation of compound libraries for screening purposes.
Q & A
Basic: What are the recommended methods for synthesizing 1-(4-Nitrophenyl)cyclobutanecarbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the nitrophenyl group to a cyclobutane carbonitrile precursor. A plausible route is nitration of 1-phenylcyclobutanecarbonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize ring-opening side reactions . Optimization includes:
- Temperature control : Excess heat destabilizes the cyclobutane ring.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nitro-group incorporation.
- Post-reaction purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Confirming purity via HPLC (>95%) is critical for downstream applications .
Basic: Which spectroscopic techniques are most effective for characterizing the electronic effects of the nitrophenyl group on the cyclobutane ring?
Methodological Answer:
Combined spectroscopic and computational approaches are recommended:
- ¹H/¹³C NMR : Chemical shifts near δ 8.2–8.4 ppm (aromatic protons) and δ 120–125 ppm (nitro-group carbons) confirm para-substitution. Ring strain in cyclobutane manifests as upfield shifts for adjacent carbons .
- IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro-group presence.
- UV-Vis : The nitrophenyl group’s conjugation with the cyclobutane ring can be assessed via λ_max shifts in different solvents .
Advanced: How do steric and electronic factors influence the stability of this compound under varying pH conditions?
Methodological Answer:
- Steric effects : The cyclobutane ring’s strain increases susceptibility to hydrolysis. Under basic conditions (pH >10), the nitrile group may hydrolyze to a carboxylate, destabilizing the ring .
- Electronic effects : The electron-withdrawing nitro group reduces electron density at the nitrile, slowing nucleophilic attacks but enhancing susceptibility to photodegradation. Stability studies should include:
- pH-dependent kinetics : Monitor degradation via LC-MS in buffers (pH 3–12).
- Light exposure tests : UV irradiation (254 nm) accelerates nitro-group reduction, forming amine byproducts .
Advanced: How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess frontier molecular orbitals (FMOs). The nitrophenyl group lowers the LUMO energy, favoring nucleophilic cycloadditions .
- Transition-state analysis : Simulate [2+2] or [4+2] cycloadditions to evaluate activation barriers.
- Solvent effects : COSMO-RS models predict solvation impacts on reaction pathways. Validation via experimental kinetics (e.g., monitoring by FTIR) is essential .
Advanced: How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Purity assessment : Use elemental analysis (C, H, N) and HPLC to confirm >99% purity.
- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities.
- Standardized conditions : Replicate measurements under controlled humidity/temperature to identify hygroscopic effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Spill management : Neutralize with activated carbon; avoid water to prevent hydrolysis .
Advanced: What strategies can mitigate competing side reactions during functionalization of the nitrophenyl group?
Methodological Answer:
- Selective reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to an amine without altering the nitrile.
- Protecting groups : Temporarily block the nitrile with a trimethylsilyl group during electrophilic substitutions.
- Kinetic monitoring : In situ FTIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Basic: How can researchers validate the electronic coupling between the nitrophenyl and cyclobutane moieties?
Methodological Answer:
- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing effects.
- DFT-derived NBO analysis : Quantify charge transfer from the cyclobutane ring to the nitro group.
- XPS : Nitrogen 1s binding energies (~406 eV for nitro groups) confirm electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
